1-(4-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
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Overview
Description
1-(4-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a synthetic organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group and a methoxy-methylpyrimidinyl group linked through a urea moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chlorophenyl Intermediate: The process begins with the chlorination of a phenyl compound to introduce the chlorine atom at the para position.
Coupling with Amino Phenyl Derivative: The chlorophenyl intermediate is then coupled with an amino phenyl derivative under specific conditions to form the desired urea linkage.
Introduction of the Methoxy-Methylpyrimidinyl Group:
Industrial production methods often involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the reagents and conditions used, often resulting in derivatives with modified functional groups that can exhibit different chemical and biological properties.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It finds applications in the development of specialty chemicals and materials, where its unique properties can be leveraged for specific industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or interference with cellular signaling processes, which can result in therapeutic outcomes such as reduced cell proliferation or enhanced antimicrobial activity.
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-Chlorophenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea stands out due to its unique combination of functional groups. Similar compounds include:
1-(4-Chlorophenyl)-3-(4-aminophenyl)urea: Lacks the methoxy-methylpyrimidinyl group, resulting in different chemical and biological properties.
1-(4-Methoxyphenyl)-3-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific investigations.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2/c1-12-21-17(11-18(22-12)27-2)23-14-7-9-16(10-8-14)25-19(26)24-15-5-3-13(20)4-6-15/h3-11H,1-2H3,(H,21,22,23)(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIOYYFGVAYKJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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